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Compound of Interest

Compound Name: 2-Acetoxy-3'-methylbenzophenone

Cat. No.: B1323976 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthesis pathway for 2-
Acetoxy-3'-methylbenzophenone, a valuable building block in medicinal chemistry and

materials science. The described methodology is broken down into a three-step process,

commencing with the formation of a key acyl chloride intermediate, followed by a Friedel-Crafts

acylation, and culminating in an acetylation reaction. This guide includes detailed experimental

protocols, a summary of quantitative data, and logical diagrams to facilitate a thorough

understanding of the synthesis process.

I. Synthesis Overview
The synthesis of 2-Acetoxy-3'-methylbenzophenone is most effectively achieved through a

three-step sequence. The pathway begins with the conversion of 2-hydroxy-3-methylbenzoic

acid to its corresponding acyl chloride. This activated intermediate then undergoes a Friedel-

Crafts acylation with toluene to yield 2-hydroxy-3'-methylbenzophenone. The final step involves

the acetylation of the hydroxyl group to produce the target molecule.
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Step 1: Acyl Chloride Formation

Step 2: Friedel-Crafts Acylation

Step 3: Acetylation
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Caption: Overall synthesis pathway for 2-Acetoxy-3'-methylbenzophenone.

II. Physicochemical Data of Key Compounds
The following table summarizes the key quantitative data for the starting materials,

intermediate, and the final product.
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Compound
Name

Molecular
Formula

Molecular
Weight ( g/mol
)

CAS Number Physical State

2-Hydroxy-3-

methylbenzoic

Acid

C₈H₈O₃ 152.15 83-40-9 Solid

2-Hydroxy-3-

methylbenzoyl

Chloride

C₈H₇ClO₂ 170.59 50299-43-9 Liquid/Solid

Toluene C₇H₈ 92.14 108-88-3 Liquid

2-Hydroxy-3'-

methylbenzophe

none

C₁₄H₁₂O₂ 212.24 1641-17-4 Solid

2-Acetoxy-3'-

methylbenzophe

none

C₁₆H₁₄O₃ 254.28 890098-89-2 Not Specified

III. Experimental Protocols
Step 1: Synthesis of 2-Hydroxy-3-methylbenzoyl
Chloride
This procedure details the conversion of 2-hydroxy-3-methylbenzoic acid to its acyl chloride

derivative using thionyl chloride.
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Start

Charge flask with 2-hydroxy-3-methylbenzoic acid and a catalytic amount of DMF.

Add thionyl chloride dropwise at room temperature.

Heat the reaction mixture to reflux and maintain for 2-3 hours.

Remove excess thionyl chloride by distillation under reduced pressure.

Obtain crude 2-hydroxy-3-methylbenzoyl chloride as the residue.

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-hydroxy-3-methylbenzoyl chloride.

Methodology:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-

hydroxy-3-methylbenzoic acid (1.0 eq).

Add a catalytic amount of N,N-dimethylformamide (DMF).

Slowly add thionyl chloride (2.0-3.0 eq) to the flask at room temperature.
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Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-3 hours. The

reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

After completion, allow the mixture to cool to room temperature.

Remove the excess thionyl chloride by distillation under reduced pressure.

The resulting crude 2-hydroxy-3-methylbenzoyl chloride can be used in the next step without

further purification.

Step 2: Friedel-Crafts Acylation for the Synthesis of 2-
Hydroxy-3'-methylbenzophenone
This step involves the electrophilic aromatic substitution of toluene with the previously

synthesized 2-hydroxy-3-methylbenzoyl chloride, catalyzed by aluminum chloride.
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Start

Suspend anhydrous aluminum chloride in dry toluene under an inert atmosphere.

Add a solution of 2-hydroxy-3-methylbenzoyl chloride in dry toluene dropwise at 0-5 °C.

Allow the reaction to stir at room temperature for several hours.

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography or recrystallization.

Click to download full resolution via product page

Caption: Workflow for the Friedel-Crafts acylation.
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Methodology:

To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a

magnetic stirrer, and a nitrogen inlet, add anhydrous aluminum chloride (1.2-1.5 eq) and dry

toluene (serving as both solvent and reactant).

Cool the suspension to 0-5 °C in an ice bath.

Dissolve 2-hydroxy-3-methylbenzoyl chloride (1.0 eq) in a minimal amount of dry toluene and

add it to the dropping funnel.

Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride over a

period of 30-60 minutes, maintaining the temperature below 10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography

(TLC).

Upon completion, carefully quench the reaction by pouring the mixture onto a stirred mixture

of crushed ice and concentrated hydrochloric acid.

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude 2-hydroxy-3'-methylbenzophenone by column chromatography on silica gel

or by recrystallization from a suitable solvent system (e.g., ethanol/water). A yield of

approximately 72% has been reported for a similar transformation.

Step 3: Acetylation of 2-Hydroxy-3'-
methylbenzophenone
The final step is the acetylation of the phenolic hydroxyl group using acetic anhydride in the

presence of pyridine.[1]
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Start

Dissolve 2-hydroxy-3'-methylbenzophenone in pyridine under an inert atmosphere.

Add acetic anhydride dropwise at 0 °C.

Stir the reaction mixture at room temperature until completion (monitored by TLC).

Quench the reaction with methanol.

Perform an aqueous workup: wash with HCl, water, and saturated NaHCO3.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by column chromatography.

Click to download full resolution via product page

Caption: Workflow for the acetylation of 2-hydroxy-3'-methylbenzophenone.

Methodology:
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Dissolve 2-hydroxy-3'-methylbenzophenone (1.0 eq) in dry pyridine (5-10 mL per mmol of

substrate) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]

Cool the solution to 0 °C in an ice bath.[1]

Slowly add acetic anhydride (1.5-2.0 eq) to the stirred solution.[1]

Allow the reaction mixture to warm to room temperature and stir until the starting material is

consumed, as monitored by TLC.[1]

Quench the reaction by the addition of methanol.[1]

Remove the solvents under reduced pressure. Co-evaporation with toluene can aid in the

removal of residual pyridine.[1]

Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

[1]

Wash the organic layer successively with 1 M HCl, water, and saturated aqueous NaHCO₃

solution.[1]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.[1]

Purify the crude 2-Acetoxy-3'-methylbenzophenone by column chromatography on silica

gel to obtain the final product.[1]

IV. Characterization Data
2-Hydroxy-3'-methylbenzophenone (Intermediate)

¹H NMR (CDCl₃): The spectrum is expected to show a singlet for the methyl group protons

around δ 2.4 ppm. The aromatic protons will appear as a complex multiplet in the range of δ

6.8-7.8 ppm. A downfield singlet, corresponding to the hydroxyl proton, may also be

observed.

¹³C NMR (CDCl₃): Expected signals include the methyl carbon at approximately δ 21 ppm,

aromatic carbons between δ 118-140 ppm, and the carbonyl carbon signal downfield,
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typically above δ 195 ppm.

2-Acetoxy-3'-methylbenzophenone (Final Product)
¹H NMR (CDCl₃): The spectrum should display a singlet for the methyl protons of the acetoxy

group around δ 2.1-2.3 ppm and a singlet for the methyl group on the benzoyl ring around δ

2.4 ppm. The aromatic protons will resonate as a multiplet in the region of δ 7.1-7.8 ppm.

¹³C NMR (CDCl₃): Key signals are expected for the methyl carbon of the acetoxy group at

approximately δ 21 ppm, the methyl carbon on the benzoyl ring around δ 21-22 ppm, the

aromatic carbons in the δ 120-140 ppm range, the ester carbonyl carbon around δ 169 ppm,

and the ketone carbonyl carbon above δ 195 ppm.

IR (KBr): Characteristic absorption bands are expected for the ester carbonyl (C=O)

stretching at approximately 1760-1770 cm⁻¹ and the ketone carbonyl (C=O) stretching

around 1660-1670 cm⁻¹.

This guide provides a robust and well-documented pathway for the synthesis of 2-Acetoxy-3'-
methylbenzophenone, suitable for implementation in a research and development setting.

The detailed protocols and characterization data will aid researchers in the successful

execution and verification of this synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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